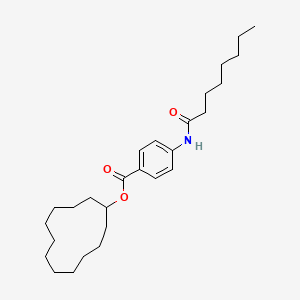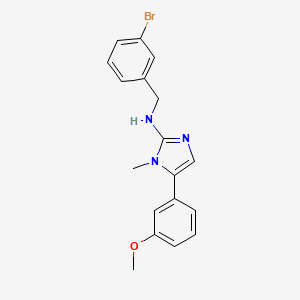![molecular formula C22H30N4O B11561467 N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11561467.png)
N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dipropylamino group and a methylphenylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation of 4-(dipropylamino)benzaldehyde with 2-[(3-methylphenyl)amino]acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
- N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
- N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
These compounds share similar structural features but differ in the nature of the substituents on the phenyl ring or the amino group. The uniqueness of N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H30N4O |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C22H30N4O/c1-4-13-26(14-5-2)21-11-9-19(10-12-21)16-24-25-22(27)17-23-20-8-6-7-18(3)15-20/h6-12,15-16,23H,4-5,13-14,17H2,1-3H3,(H,25,27)/b24-16+ |
InChI Key |
QTPPNTQVEMDHIV-LFVJCYFKSA-N |
Isomeric SMILES |
CCCN(CCC)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=CC(=C2)C |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=NNC(=O)CNC2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B11561391.png)
![N'-[(1E,2E)-but-2-en-1-ylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide](/img/structure/B11561393.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11561399.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2,4-dichlorobenzohydrazide](/img/structure/B11561401.png)
![4-[(E)-{2-[(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2Z)-3-(furan-2-yl)prop-2-enoate](/img/structure/B11561403.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]acetohydrazide](/img/structure/B11561405.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B11561406.png)
![6-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11561415.png)
![2-{[(E)-furan-2-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11561419.png)
![7-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11561421.png)

![N-(3-chlorophenyl)-2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11561428.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B11561439.png)

